molecular formula C19H16ClNO2S2 B2639082 (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide CAS No. 1421587-08-7

(E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide

Cat. No.: B2639082
CAS No.: 1421587-08-7
M. Wt: 389.91
InChI Key: IIEIFAPHSQKUCJ-JXMROGBWSA-N
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Description

The compound (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide features an acrylamide backbone with a 2-chlorophenyl group at the α-position and a bis-thiophene moiety.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S2/c20-15-5-2-1-4-13(15)7-10-18(22)21-12-14-8-9-17(25-14)19(23)16-6-3-11-24-16/h1-11,19,23H,12H2,(H,21,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEIFAPHSQKUCJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the chlorophenyl derivative and introduce the acrylamide group through a series of coupling reactions. The thiophene rings are often introduced via cyclization reactions involving sulfur-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the thiophene ring can be oxidized to form ketones or aldehydes.

    Reduction: The acrylamide moiety can be reduced to form amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield thiophene ketones, while reduction of the acrylamide can produce primary amines.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C19H18ClN3O2S2C_{19}H_{18}ClN_{3}O_{2}S_{2}, with a molecular weight of approximately 399.9 g/mol. The structure features a thiophene moiety, which is known for its diverse biological activities, and a chlorophenyl group that may enhance its pharmacological properties.

Physical Properties

  • Molecular Weight : 399.9 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 4

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of acrylamide have shown efficacy against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the induction of apoptosis and the disruption of cellular proliferation pathways.

Case Study: Anticancer Efficacy

In a comparative study, certain acrylamide derivatives demonstrated IC50 values in the micromolar range against HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines, suggesting potential for further development as chemotherapeutic agents .

Antimicrobial Properties

The compound's thiophene groups are associated with antimicrobial activity. Research indicates that similar thiophene-containing compounds can inhibit bacterial growth and show effectiveness against various pathogens.

Case Study: Antimicrobial Activity

A series of thiophene derivatives were synthesized and evaluated for their antibacterial effects. Notably, compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria, indicating strong antibacterial potential .

DNA Cleavage Activity

Compounds that incorporate acrylamide and thiophene moieties have been studied for their ability to cleave DNA, a property that can be harnessed for therapeutic applications in cancer treatment.

Case Study: DNA Interaction Studies

Research demonstrated that certain derivatives could effectively cleave plasmid DNA upon irradiation, suggesting a mechanism involving reactive oxygen species (ROS). This property is particularly valuable in developing photodynamic therapy agents .

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Knoevenagel CondensationAldehydes, aminesFormation of acrylamide
2Electrophilic SubstitutionThiophene derivativesIntroduction of thiophene moiety
3HydroxymethylationHydroxymethyl reagentsFormation of hydroxyl group

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide involves its interaction with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The chlorophenyl and thiophene groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Core Structural Features

The target compound shares the acrylamide core with several analogs (Table 1). Key variations lie in substituent patterns and heterocyclic systems:

Table 1: Structural Comparison of Acrylamide Derivatives

Compound Name / ID Core Structure Substituents Heterocycles Key Features Reference
Target Compound Acrylamide 2-Chlorophenyl, hydroxymethyl-thiophene Thiophene (x2) Hydroxymethyl group enhances H-bonding N/A
(Z)-3-(4-Nitrophenyl)-N-propyl analog (5112) Cinnamamide 4-Nitrophenyl, thienyl Oxazolone, thienyl Nitro group for electron-withdrawing effects
(2E)-N-[5-(2,5-Dichlorobenzyl)thiazol-2-yl]-3-(3,4-dichlorophenyl)acrylamide Acrylamide 3,4-Dichlorophenyl, dichlorobenzyl Thiazole Multiple chloro groups increase lipophilicity
(2E)-3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide Acrylamide 2-Chlorophenyl, trifluoromethylphenyl Furan Trifluoromethyl enhances metabolic stability
(2E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide Acrylamide 3-Chlorophenyl, 2-chlorophenyl-furyl Furan Di-chloro substitution for steric effects

Substituent Effects on Physicochemical Properties

  • Chlorophenyl Groups: The 2-chlorophenyl group in the target compound contrasts with 3,4-dichlorophenyl () or 3-chlorophenyl () analogs.
  • Hydroxymethyl-Thiophene: Unique to the target compound, this group introduces polarity and H-bond donor capacity, which could improve aqueous solubility compared to lipophilic substituents like trifluoromethyl () or hexyloxy () .
  • Heterocycles : Thiophene rings (target) vs. furan () or thiazole (). Thiophene’s aromaticity and sulfur atom may influence electronic properties and metabolic stability .

Biological Activity

(E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antioxidant properties, alongside its structural characteristics and synthetic pathways.

Chemical Structure and Properties

The molecular formula for this compound is C15H14ClN1O2S2C_{15}H_{14}ClN_{1}O_{2}S_{2}, with a molecular weight of approximately 349.5 g/mol. The compound features a unique thiophene core structure, which contributes to its biological properties.

Key Molecular Data:

  • Molecular Weight: 349.5 g/mol
  • Purity: Typically around 95%
  • Functional Groups: Contains thiophene rings, hydroxyl groups, and chlorophenyl moieties, enhancing its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives of acrylamide have shown activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs):

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound may interact with bacterial cell walls or enzymes critical for bacterial survival, although further investigation is needed to elucidate the exact mechanism of action.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity against strains such as Candida albicans and Fusarium oxysporum.

Antifungal Activity Data:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The antifungal mechanism may involve disruption of fungal cell membranes or interference with vital metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays that measure the ability to scavenge free radicals.

Antioxidant Activity Results:
Compounds derived from similar structures exhibited varying degrees of antioxidant activity, with some showing up to 82% inhibition compared to standard antioxidants like Trolox.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiophene-based acrylamides, highlighting their biological activities:

  • Synthesis and Evaluation : A study synthesized various thiophene derivatives and evaluated their biological activities against multiple microbial strains, confirming the potential of thiophene-containing compounds in drug development .
  • Mechanistic Insights : Research indicated that these compounds could inhibit specific enzymes or receptors involved in microbial growth, suggesting a targeted approach for developing new antimicrobial agents .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the thiophene ring significantly influenced biological activity, guiding future design efforts .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer :

  • Step 1 : Start with a base structure like (E)-3-(4-aminophenyl)acrylamide derivatives. Use α-bromoacrylic acid in ice-cooled DMF with coupling agents like EDCI to form the acrylamide backbone .
  • Step 2 : Introduce thiophene substituents via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, 5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl groups can be synthesized using Pd-catalyzed coupling .
  • Optimization : Solvent choice (e.g., ethyl acetate/petroleum ether mixtures) and temperature control (0–5°C for coupling reactions) improve yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H NMR (400 MHz, DMSO-d6d_6) to identify acrylamide protons (δ 6.2–6.8 ppm, doublets for trans-configuration) and aromatic protons from thiophene/chlorophenyl groups (δ 7.1–7.8 ppm). 13C^{13}C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 434.08 for C20_{20}H16_{16}ClNO3_3S2_2) .
  • IR Spectroscopy : Detect C=O stretch (~1650 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) .

Q. How can solubility challenges be addressed during purification?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for initial dissolution, followed by gradual addition of anti-solvents (e.g., water) to precipitate the compound .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for final purification if solubility in organic solvents is poor .

Advanced Research Questions

Q. How do electronic effects of thiophene substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density on thiophene rings. Substituents like hydroxymethyl groups increase electron-richness, favoring Pd-catalyzed couplings .
  • Experimental Validation : Compare coupling efficiency of electron-rich (e.g., 5-hydroxy-methyl) vs. electron-deficient (e.g., 5-nitro) thiophene derivatives. Monitor reaction progress via TLC and isolate intermediates for NMR comparison .

Q. How can researchers resolve discrepancies in 1H^1H NMR data during synthesis?

  • Methodological Answer :

  • Dynamic Effects : Check for rotamers in the acrylamide moiety by variable-temperature NMR (VT-NMR). For example, coalescence of NH signals at elevated temperatures (~50°C) confirms conformational exchange .
  • Impurity Profiling : Use LC-MS to detect by-products (e.g., unreacted α-bromoacrylic acid) and adjust stoichiometry or reaction time .

Q. What in vitro assays are suitable for evaluating biological activity, and how should dose-response experiments be designed?

  • Methodological Answer :

  • Assay Selection : Use MTT assays for cytotoxicity screening (IC50_{50} determination) in cancer cell lines (e.g., HeLa, MCF-7). For anti-inflammatory activity, measure TNF-α inhibition in LPS-stimulated macrophages .
  • Dose-Response Design : Prepare 10 serial dilutions (1 nM–100 µM) in DMSO/PBS. Include controls (vehicle, positive inhibitors) and triplicate wells. Fit data to a sigmoidal curve using GraphPad Prism .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to targets like COX-2 or EGFR. Input the compound’s 3D structure (optimized with Avogadro) and compare docking scores with known inhibitors .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., acrylamide NH with Ser530 in COX-2) and RMSD trends .

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